Ethyl 2-(2,2-difluorocyclopropyl)acetate

Description

Ethyl 2-(2,2-difluorocyclopropyl)acetate is an organofluorine compound characterized by a cyclopropane ring substituted with two fluorine atoms and an ethyl ester functional group. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and agrochemical research. The difluorocyclopropyl moiety enhances metabolic stability and bioavailability due to fluorine's electronegativity and the cyclopropane ring's rigidity, which restricts conformational flexibility .

Synthesis: The compound is synthesized via methods such as difluorocyclopropenation followed by rearrangement sequences, as demonstrated in one-pot protocols involving propargyl glycolates (e.g., Ireland-Claisen rearrangement) . These routes highlight its synthetic accessibility despite the challenging cyclopropane ring formation.

Applications: It serves as a key intermediate in pest control agents, leveraging the difluorocyclopropyl group's bioactivity . Its derivatives are also explored in pharmaceuticals, where fluorine substitution improves drug-like properties .

Structure

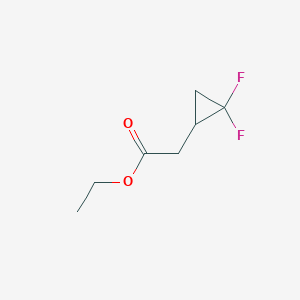

2D Structure

Properties

IUPAC Name |

ethyl 2-(2,2-difluorocyclopropyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-2-11-6(10)3-5-4-7(5,8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMMDRGFJWCHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A) Reaction of Acid Halides with Fluorinated Cyclopropyl Alcohols

- Process: An acid halide of the general formula $$ Y-(CH2)n-C(=O)-X $$ (where $$ X $$ is Cl or Br and $$ Y $$ is an aryl or alkyl group) is reacted with a fluorinated cyclopropyl alcohol of formula $$ HO-CH2-C3H3F2 $$ (structurally representing the difluorocyclopropyl moiety).

- Conditions: The reaction is performed in the presence of an acid acceptor (e.g., triethylamine, pyridine) and optionally a solvent.

- Outcome: This yields the corresponding ethyl 2-(2,2-difluorocyclopropyl)acetate ester.

- Notes: Acid acceptors neutralize the hydrogen halide byproduct, facilitating ester formation.

B) Esterification of Free Acids with Fluorinated Cyclopropyl Alcohols

- Process: A free acid $$ Y-(CH2)n-C(=O)-OH $$ is reacted with the fluorinated cyclopropyl alcohol.

- Catalysts: Acid catalysts such as sulfuric acid or other esterification catalysts may be used.

- Solvent: Optional solvents can be employed to optimize reaction conditions.

- Outcome: Formation of the ester via classical Fischer esterification or catalyzed esterification pathways.

- Advantages: Avoids the need for acid halides, potentially milder and more straightforward.

C) Cyclopropanation of α,β-Unsaturated Esters with Difluorocarbene

- Process: An α,β-unsaturated ester intermediate is reacted with difluorocarbene (:CF₂) generated in situ.

- Intermediate: The α,β-unsaturated ester can be prepared by esterification of the corresponding acid with an alcohol.

- Reaction: Difluorocarbene inserts into the double bond, forming the difluorocyclopropyl ring.

- Solvent: An inert solvent such as tetrahydrofuran or dichloromethane is used.

- Outcome: Direct formation of the this compound compound.

- Significance: This method is key for introducing the difluorocyclopropane moiety efficiently.

Reaction Scheme Summary Table

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Main Reaction Type | Notes |

|---|---|---|---|---|---|

| A | Acid halide $$ Y-(CH2)n-C(=O)-X $$ + fluorinated cyclopropyl alcohol | Acid acceptor (e.g., triethylamine) | Solvent, room to mild temperature | Nucleophilic acyl substitution (esterification) | Requires acid halide preparation |

| B | Free acid $$ Y-(CH2)n-C(=O)-OH $$ + fluorinated cyclopropyl alcohol | Acid catalyst (e.g., H₂SO₄) | Solvent, reflux | Fischer esterification | Milder, avoids acid halides |

| C | α,β-unsaturated ester + difluorocarbene (:CF₂) | Difluorocarbene source (e.g., TMSCF₃ + base) | Inert solvent, controlled temperature | Cyclopropanation | Direct difluorocyclopropane ring formation |

Research Findings and Optimization

Difluorocarbene Generation: Difluorocarbene is typically generated from precursors such as trimethylsilyl trifluoromethyl (TMSCF₃) in the presence of a base or from chlorodifluoromethane derivatives under basic conditions. The choice of carbene source affects yield and purity.

Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for cyclopropanation due to their ability to stabilize intermediates and facilitate carbene transfer.

Catalyst and Base Selection: For esterification, bases such as triethylamine or pyridine efficiently scavenge acid byproducts, improving yields. Acid catalysts for Fischer esterification include sulfuric acid or p-toluenesulfonic acid, optimized for temperature and reaction time.

Yield and Purity: The cyclopropanation route (Method C) generally provides higher selectivity for the difluorocyclopropyl ring, minimizing side reactions common in halide or acid esterification routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-difluorocyclopropyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The fluorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the cyclopropyl ring .

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2,2-difluorocyclopropyl)acetate serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow chemists to introduce difluorocyclopropyl groups into various organic frameworks, enhancing the properties of the resulting compounds .

Medicinal Chemistry

The presence of fluorine in organic compounds significantly influences their biological activity. This compound is studied for its potential therapeutic applications:

- Drug Development : It is being evaluated as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific biomolecular interactions .

- Biological Activity : Research indicates that compounds containing difluorocyclopropyl groups can exhibit enhanced binding affinities to biological targets, making them candidates for drug discovery .

Material Science

This compound can also be utilized in the production of specialty chemicals and materials. Its unique properties may contribute to developing new materials with desirable characteristics such as increased stability or reactivity in various industrial applications .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the synthesis of this compound as part of a broader investigation into fluorinated compounds' role in medicinal chemistry. The results indicated that introducing difluorocyclopropyl moieties could enhance the pharmacological profiles of several drug candidates .

Another research effort focused on evaluating the biological activity of this compound against specific cancer cell lines. The compound exhibited promising cytotoxic effects, suggesting its potential as a lead compound in cancer therapy development .

Mechanism of Action

The mechanism of action of ethyl 2-(2,2-difluorocyclopropyl)acetate involves its interaction with molecular targets in biological systems. The fluorine atoms in the cyclopropyl ring can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Cyclopropane vs. Aromatic Substituents

- This compound : The difluorocyclopropyl group provides conformational rigidity, reducing metabolic degradation compared to flexible chains. This is critical in agrochemicals for prolonged activity .

- Aromatic Analogues (e.g., Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate): Aromatic rings enhance binding to hydrophobic protein pockets but may increase toxicity due to π-stacking interactions .

Halogenated Derivatives

- Bromo Derivatives (e.g., Ethyl 2-bromo-2-(2,2-difluorocyclopropyl)acetate) : Bromine increases molecular weight and electrophilicity, making these compounds reactive intermediates for cross-coupling reactions . However, bromine’s larger atomic radius may sterically hinder interactions in biological systems compared to fluorine.

Physicochemical Properties

- Polarity and Solubility : this compound exhibits moderate polarity, often purified via flash chromatography (petroleum ether/EtOAc mixtures) . In contrast, phenyl-substituted analogues (e.g., Ethyl 2-(2-fluorophenyl)acetate) are more lipophilic, favoring membrane permeability in drug design .

- Stability: The cyclopropane ring’s strain is mitigated by fluorine’s electron-withdrawing effect, enhancing thermal and oxidative stability compared to non-fluorinated cyclopropanes .

Q & A

Q. Basic Analytical Approach

- <sup>19</sup>F NMR : Detects geminal fluorine coupling (e.g., <sup>2</sup><i>J</i>F-F ~250–300 Hz) and confirms substitution pattern .

- X-ray Crystallography : Resolves cyclopropane ring geometry (bond angles ~60°) and fluorine spatial orientation .

- IR Spectroscopy : Identifies ester carbonyl stretches (~1750 cm<sup>-1</sup>) and fluorine-related vibrations (~1100–1250 cm<sup>-1</sup>) .

How can researchers address discrepancies in reported stability data for cyclopropane derivatives under acidic conditions?

Advanced Data Contradiction Analysis

Conflicting stability reports arise from:

- Isomerization : Kinetically controlled vs. thermodynamically stable isomers may exhibit varying acid tolerance. Use HPLC with chiral columns to monitor isomer ratios .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the ring, while protic solvents (e.g., MeOH) accelerate degradation. Conduct accelerated stability studies at 40°C/75% RH .

What purification strategies are recommended to separate this compound from diastereomeric byproducts?

Q. Basic Purification Protocol

- Flash Chromatography : Use gradients of petroleum ether/Et2O (80:20 to 60:40) to resolve isomers .

- Crystallization : Hexane/ethyl acetate mixtures induce selective crystallization of the desired isomer (>98% purity) .

How is this compound applied in the development of tyrosine kinase 2 (TYK2) inhibitors?

Advanced Drug Discovery Context

The difluorocyclopropyl moiety is a critical pharmacophore in TYK2 inhibitors (e.g., PF-06700841):

- Docking Studies : Fluorine atoms form hydrophobic interactions with the TYK2 JH2 domain, reducing IC50 values to <10 nM .

- <i>In Vivo</i> Efficacy : Mouse models of inflammatory bowel disease show reduced cytokine levels (IL-12/IL-23) at 10 mg/kg doses .

What computational methods predict the reactivity of the cyclopropane ring in nucleophilic environments?

Q. Advanced Modeling Techniques

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess ring strain and susceptibility to ring-opening .

- MD Simulations : Predict solvent-accessible surface areas (SASA) to identify reactive sites .

What storage conditions are required to maintain the compound’s stability over long-term studies?

Q. Basic Storage Guidelines

- Temperature : Store at -20°C in amber vials to prevent light-induced degradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .

How can synthetic yields be improved for large-scale production of the difluorocyclopropyl precursor?

Q. Advanced Process Optimization

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., oligomerization) and improve yields (>80%) .

- Catalyst Screening : High-throughput testing identifies Pd/phosphine ligand systems that enhance turnover frequency .

What safety precautions are critical when handling this compound?

Q. Basic Safety Protocol

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.